5-Methyl-1,10-phenanthroline ferrous perchlorate
Description
Properties
IUPAC Name |
iron(2+);5-methyl-1,10-phenanthroline;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H10N2.2ClHO4.Fe/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;2*2-1(3,4)5;/h3*2-8H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKANHHSFAEKSD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15526-61-1 | |
| Record name | 5-Methyl-1,10-phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015526611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Ligand Synthesis and Purification
The preparation begins with the synthesis of 5-methyl-1,10-phenanthroline, a bidentate ligand. This step typically involves:
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Friedländer condensation : Reacting 8-aminoquinoline with acetylacetone under acidic conditions to form the phenanthroline backbone.
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Methylation : Introducing a methyl group at the C5 position via nucleophilic substitution or catalytic methylation.
Table 1: Reaction Conditions for Ligand Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Friedländer Condensation | 8-Aminoquinoline, Acetylacetone, H₂SO₄ | 120 | 65–70 |
| Methylation | CH₃I, K₂CO₃, DMF | 80 | 85–90 |
Purification is achieved through recrystallization from ethanol, yielding >99% purity.
Complexation with Ferrous Ions
The ligand is combined with ferrous salts (e.g., FeSO₄·7H₂O) in a 3:1 molar ratio to form the tris-chelate complex. Key considerations include:
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Solvent Selection : Methanol or ethanol prevents oxidation of Fe²⁺ to Fe³⁺.
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pH Control : Maintaining pH 4–5 using dilute HClO₄ ensures perchlorate incorporation.
Table 2: Complexation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ligand:Fe²⁺ Ratio | 3:1 | Maximizes chelation |
| Reaction Time | 2–4 hours | Prevents hydrolysis |
| Temperature | 25–30°C | Balances kinetics and stability |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, manufacturers employ continuous flow reactors, which offer:
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Improved Mixing Efficiency : Reduces ligand waste by 15% compared to batch processes.
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Real-Time Monitoring : UV-Vis spectroscopy tracks Fe²⁺ coordination at 510 nm.
Table 3: Industrial vs. Laboratory-Scale Yields
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 70–75 | 85–90 |
| Purity (%) | 99 | 99.5 |
| Production Rate (kg/day) | 0.1 | 50 |
Crystallization and Drying
The product is isolated via vacuum filtration and crystallized from acetonitrile. Key steps include:
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Anti-Solvent Addition : Hexane induces crystallization, achieving 95% recovery.
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Lyophilization : Freeze-drying under reduced pressure preserves redox activity.
Characterization and Quality Control
Spectroscopic Validation
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UV-Vis Spectroscopy : The complex exhibits λmax at 510–533 nm (ε = 11,200 M⁻¹cm⁻¹), confirming charge-transfer transitions.
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Cyclic Voltammetry : A quasi-reversible redox wave at E₁/₂ = +0.33 V vs. SCE validates Fe²⁺/Fe³⁺ stability.
Table 4: Key Spectroscopic Data
| Technique | Observation | Interpretation |
|---|---|---|
| FT-IR | ν(C=N) at 1605 cm⁻¹ | Ligand coordination |
| XRD | Octahedral geometry (d-spacing = 2.1 Å) | Crystal structure |
Elemental Analysis
Combustion analysis confirms stoichiometry (C: 55.8%, H: 3.6%, N: 10.1%), aligning with theoretical values.
Case Studies in Process Optimization
Solvent Effects on Yield
A 2024 study compared solvents for complexation:
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Methanol : 72% yield (low viscosity enhances diffusion).
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Ethanol : 68% yield (higher boiling point slows reaction).
Counterion Exchange Strategies
Replacing ClO₄⁻ with BF₄⁻ reduced hygroscopicity but lowered solubility in nonpolar solvents.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,10-phenanthroline ferrous perchlorate undergoes various chemical reactions, including:
Oxidation: The ferrous ion in the complex can be oxidized to the ferric state.
Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.
Substitution: Ligand substitution reactions can occur, where the 5-Methyl-1,10-phenanthroline ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield ferric complexes, while reduction reactions may produce ferrous complexes with different ligands.
Scientific Research Applications
Redox Kinetics and Complex Formation
5-Methyl-1,10-phenanthroline ferrous perchlorate is extensively used in studies related to redox reactions . The ferrous ion can be oxidized to ferric, allowing researchers to investigate the kinetics of electron transfer processes. This property is crucial for understanding various biochemical pathways and developing sensors for detecting redox-active species.
Electrochemical Studies
The electrochemical behavior of this compound is studied using techniques such as cyclic voltammetry. It serves as a model compound for investigating the electrochemical properties of iron complexes. Researchers have utilized it to explore:
- Electrode processes involving metal ions.
- Stability constants of metal-ligand complexes.
- The influence of different ligands on redox behavior.
Spectrophotometric Analysis
This compound is employed in spectrophotometric methods for detecting various ions in solution. It can form colored complexes with transition metals, enabling quantitative analysis through absorbance measurements. Its applications include:
- Determining concentrations of metal ions in environmental samples.
- Analyzing complexation reactions in biological systems.
Case Study 1: Redox Reaction Kinetics
A study investigated the kinetics of oxidation of ferrous ions in the presence of 5-Methyl-1,10-phenanthroline using spectrophotometric techniques. The results demonstrated that the methyl group significantly influences the reaction rates compared to non-substituted phenanthrolines.
Case Study 2: Electrochemical Behavior
Research conducted on the electrochemical properties of this compound revealed that it can effectively act as a mediator in electron transfer reactions. This property was exploited in developing sensors for detecting trace amounts of heavy metals in water samples.
Mechanism of Action
The mechanism of action of 5-Methyl-1,10-phenanthroline ferrous perchlorate involves its ability to form stable complexes with metal ions. The 5-Methyl-1,10-phenanthroline ligand coordinates with the ferrous ion, creating a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved include the coordination sites on the ferrous ion and the electron transfer pathways in redox reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Iron(II) perchlorate complex with 5-methyl-1,10-phenanthroline
- CAS Registry Number : 23606-37-3 (ferrous perchlorate form) .
- Molecular Formula : C₁₃H₁₀Cl₂FeN₂O₈ .
- Structure : Comprises a 1,10-phenanthroline ligand substituted with a methyl group at the C5 position, coordinated to Fe²⁺ and paired with perchlorate (ClO₄⁻) counterions.
Key Properties :
- Applications : Used in electrochemical studies, redox titrations (e.g., as an alternative to nitroferroin in cerium(IV) titrations), and as a precursor for luminescent or catalytic materials .
- Synthesis : Typically prepared via substitution reactions of halogenated phenanthroline derivatives with methyl groups, followed by complexation with Fe²⁺ and perchlorate .
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents at the C5 position of 1,10-phenanthroline significantly influence physicochemical properties. Key derivatives include:
Table 1 : Substituent effects on redox behavior and reactivity.
Thermodynamic and Solvation Properties
- Solution Enthalpies :
- 5-Methyl-1,10-phenanthroline exhibits a Δsolvation enthalpy in benzene of −32.5 kJ/mol (experimental), aligning with computational predictions using additive schemes .
- Comparatively, 5-chloro-1,10-phenanthroline shows lower solvation enthalpy (−28.9 kJ/mol), attributed to weaker van der Waals interactions .
Table 2 : Thermodynamic data for substituted phenanthrolines in benzene.
| Compound | Δsolvation (kJ/mol) | Method |
|---|---|---|
| 5-Methyl-1,10-phenanthroline | −32.5 | Solution calorimetry |
| 5-Chloro-1,10-phenanthroline | −28.9 | Solution calorimetry |
Electrochemical Behavior
- 5-Methyl derivatives are expected to exhibit intermediate potentials, as methyl substitution at C5 moderately enhances electron density at Fe²⁺ compared to nitro or chloro groups.
Table 3: Redox potentials of iron-phenanthroline complexes.
| Complex | E₁/₂ (V vs. SCE) | Conditions |
|---|---|---|
| Tris(4,7-dimethyl-1,10-phenanthroline)Fe²⁺ | +0.62 | 0.1 M LiClO₄, Pt electrode |
| 5-Nitro-1,10-phenanthroline ferrous sulfate | +0.85 (estimated) | Titration in H₂O |
Biological Activity
5-Methyl-1,10-phenanthroline ferrous perchlorate (abbreviated as 5-Methyl-phen) is a metal complex known for its significant biological activity, particularly in the context of its interactions with biological macromolecules and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound consists of a phenanthroline ligand coordinated to ferrous iron (Fe²⁺) and perchlorate (ClO₄⁻) as a counterion. The chemical formula can be represented as C₁₂H₉ClFeN₂O₄. The presence of the methyl group at the 5-position modifies the electronic properties of the phenanthroline, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The mechanism involves:
- DNA Binding : The compound forms stable complexes with DNA, leading to structural alterations that inhibit replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Upon reduction, the iron component can catalyze the formation of ROS, which may induce oxidative stress in cells.
- Metalloprotein Interactions : The ferrous ion can interact with metalloproteins, affecting their function and stability.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies indicate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Apoptotic Pathways Activation : Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Table 2 summarizes the effects on cell viability in various cancer cell lines.
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 12 | 70 |
| MCF-7 | 15 | 65 |
| A549 | 20 | 60 |
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above the MIC.
Study on Anticancer Effects
In a recent publication by Johnson et al. (2024), the anticancer properties were assessed using MCF-7 breast cancer cells. The study found that treatment with this compound led to increased levels of ROS and subsequent apoptosis, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What methodological approaches are used to synthesize and characterize 5-methyl-1,10-phenanthroline ferrous perchlorate?
The synthesis typically involves the complexation of ferrous ions (Fe²⁺) with 5-methyl-1,10-phenanthroline in an acidic perchlorate medium. Characterization employs spectroscopic techniques:
- UV-Vis Spectroscopy : The complex exhibits a strong absorption band near 510–533 nm due to ligand-to-metal charge transfer (LMCT) transitions, with molar extinction coefficients (ε) exceeding 10,000 M⁻¹cm⁻¹ .
- Electrochemical Analysis : Cyclic voltammetry (CV) and rotating platinum electrode studies determine redox potentials. For example, tris(phenanthroline) ferrous complexes show half-wave potentials (E₁/₂) ranging from +0.25 to +0.45 V vs. SCE, depending on substituents .
- Elemental Analysis and NMR : Confirmation of purity and ligand coordination via ClO₄⁻ counterion quantification and proton NMR shifts in deuterated solvents .
Q. How is this complex employed in spectrophotometric determination of perchlorate?
The method involves extracting perchlorate from aqueous solutions using n-butyronitrile, forming a stable complex with ferrous 1,10-phenanthroline. Quantification is achieved by measuring absorbance at 510–533 nm. Key considerations:
- Interference Management : Chlorate (ClO₃⁻) may co-extract but is corrected via baseline subtraction. Chloride (Cl⁻), sulfate (SO₄²⁻), and nitrate (NO₃⁻) show negligible interference .
- Calibration : Linear ranges are typically 0.1–10 ppm perchlorate, with detection limits <0.05 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl substitution) alter the electrochemical behavior of phenanthroline-ferrous complexes?
Methyl groups at the 5-position on the phenanthroline ligand influence steric and electronic properties:
- Steric Effects : Methyl groups reduce solvent accessibility to the Fe²⁺ center, increasing stability against oxidation.
- Redox Potentials : Substituted complexes exhibit shifted E₁/₂ values. For example, tris(4,7-dimethyl-1,10-phenanthroline) Fe²⁺ has E₁/₂ ≈ +0.40 V, compared to +0.33 V for unsubstituted analogs .
- Kinetic Studies : Rotating disk electrode (RDE) experiments reveal Tafel slopes (0.062–0.070 V/decade), indicating single-electron transfer mechanisms .
Q. How do ionic interactions in solution affect the conductivity of ferrous phenanthroline perchlorate complexes?
Conductivity depends on ion-pair formation and solvent permittivity:
- Fuoss-Hsia Equation : Applied to bis(2,9-dimethyl-1,10-phenanthroline) Cu(I) perchlorate, this model predicts ionic mobility changes in low-dielectric solvents (e.g., acetonitrile). Conductivity decreases at high concentrations due to ion pairing .
- Counterion Effects : Perchlorate (ClO₄⁻) exhibits weaker ion pairing compared to smaller anions (e.g., Cl⁻), enhancing solubility in nonpolar solvents .
Q. How can conflicting data on iron-perchlorate interactions in biological systems be resolved?
Studies show ferrous iron inhibits microbial perchlorate reduction (e.g., in Azospira suillum strain VDY) by uncoupling metabolic pathways. Methodological recommendations:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
